SPDP-PEG36-NHS ester

ADC linker bioconjugation spacer arm length

Hydrophobic SPDP linkers routinely precipitate during conjugation, compromising high-DAR ADC yields and inducing aggregation. SPDP-PEG36-NHS ester eliminates this failure mode with a discrete, amphiphilic dPEG36 chain-delivering water-soluble, monodisperse crosslinking at ≥98% purity. • 137.8 Å (115-atom) spacer accesses sterically buried thiols that PEG4 (25.7 Å) and PEG12 linkers cannot reach. • Suppresses aggregation in DAR>4 ADCs; demonstrated superior plasma retention vs. shorter PEG variants. • Single-molecular-weight dPEG ensures lot-to-lot conjugation stoichiometry-critical for reproducible ADC characterization by MS and HPLC.

Molecular Formula C87H161N3O41S2
Molecular Weight 1969.3 g/mol
Cat. No. B7908992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDP-PEG36-NHS ester
Molecular FormulaC87H161N3O41S2
Molecular Weight1969.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2
InChIInChI=1S/C87H161N3O41S2/c91-83(7-82-132-133-84-3-1-2-8-89-84)88-9-11-96-13-15-98-17-19-100-21-23-102-25-27-104-29-31-106-33-35-108-37-39-110-41-43-112-45-47-114-49-51-116-53-55-118-57-59-120-61-63-122-65-67-124-69-71-126-73-75-128-77-79-130-81-80-129-78-76-127-74-72-125-70-68-123-66-64-121-62-60-119-58-56-117-54-52-115-50-48-113-46-44-111-42-40-109-38-36-107-34-32-105-30-28-103-26-24-101-22-20-99-18-16-97-14-12-95-10-6-87(94)131-90-85(92)4-5-86(90)93/h1-3,8H,4-7,9-82H2,(H,88,91)
InChIKeyUABNPFOTLJRLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDP-PEG36-NHS Ester Procurement Guide: Class and Functional Overview


SPDP-PEG36-NHS ester is a heterobifunctional polyethylene glycol (PEG) crosslinker composed of a discrete 36-unit PEG spacer (dPEG36), an amine-reactive N-hydroxysuccinimidyl (NHS) ester group at one terminus, and a sulfhydryl-reactive SPDP (succinimidyl 3-(2-pyridyldithio)propionate) group at the other . With a molecular weight of 1969.33 Da, a spacer length of approximately 137.8 Å (115 atoms), and ≥98% purity, this reagent is designed for amine-to-sulfhydryl bioconjugation . It is primarily applied as a cleavable linker in antibody-drug conjugate (ADC) synthesis and as a water-soluble PEGylation reagent for protein modification . Unlike traditional hydrophobic SPDP linkers, the extended discrete PEG chain confers amphiphilic character and eliminates precipitation issues during conjugation .

Why SPDP-PEG36-NHS Ester Cannot Be Replaced with Shorter PEG or Non-PEG Analogs


Substituting SPDP-PEG36-NHS ester with shorter-chain SPDP-PEG variants (e.g., PEG4, PEG12, PEG24) or with non-PEG SPDP linkers introduces measurable performance trade-offs in conjugate hydrophilicity, pharmacokinetic (PK) behavior, and steric accessibility. Studies on ADCs incorporating pendant-type PEG linkers of varying lengths demonstrated that increasing PEG chain length directly reduces overall conjugate hydrophobicity and aggregation propensity as measured by HIC and size-exclusion chromatography [1]. In PK studies, ADCs bearing longer PEG chains (PEG8 and PEG12) exhibited superior plasma retention compared to shorter PEG4 ADCs and non-PEG DAR4 controls [1][2]. Furthermore, the 137.8 Å spacer arm of PEG36—significantly longer than the 25.7 Å of PEG4-SPDP or the 97.3 Å of PEG24-SPDP—provides greater reach for modifying sterically hindered thiol sites [3]. Additionally, non-PEG hydrophobic SPDP crosslinkers can induce conjugate precipitation upon extensive modification, whereas the discrete, amphiphilic dPEG36 chain prevents this phenomenon . These quantitative differences in physical properties, in vivo exposure, and conjugation efficiency preclude simple interchangeability.

SPDP-PEG36-NHS Ester Quantitative Differentiation Evidence: Comparator Data


SPDP-PEG36-NHS Ester vs. PEG4-SPDP and PEG12-SPDP: Spacer Length and Conformational Reach Comparison

The discrete 36-unit PEG spacer of SPDP-PEG36-NHS ester provides a measured spacer arm length of 137.8 Å (115 atoms), which is substantially longer than that of shorter-chain SPDP-PEG variants. This extended reach facilitates the conjugation of the SPDP sulfhydryl-reactive group to sterically hindered or buried thiol residues in folded proteins or crowded molecular assemblies. As noted in vendor technical documentation, the long spacer arm may specifically enable reaction with buried thiol groups that are inaccessible to shorter crosslinkers .

ADC linker bioconjugation spacer arm length

SPDP-PEG36-NHS Ester vs. Shorter PEG Linkers: Effect of PEG Chain Length on ADC Pharmacokinetics and Aggregation

In a comparative study of ADCs prepared with pendant-type PEG linkers of varying lengths (PEG4, PEG8, and PEG12), increasing PEG chain length was directly associated with decreased overall conjugate hydrophobicity (by HIC analysis) and reduced aggregation content (by size-exclusion chromatography) [1]. Pharmacokinetic studies further demonstrated that DAR8-ADCs bearing PEG8 and PEG12 linkers exhibited improved plasma retention compared to DAR8-ADCs with PEG4 and DAR4-ADCs lacking PEG [1]. While the study did not evaluate PEG36 directly, the class-level trend establishes that longer PEG chains confer improved biophysical stability and in vivo exposure [1][2].

ADC pharmacokinetics PEG linker DAR8-ADC aggregation

SPDP-PEG36-NHS Ester vs. SMCC and Maleimide-Based Crosslinkers: Immunogenicity and Linker Flexibility Comparison

A comparative immunogenicity study of four heterobifunctional crosslinking reagents evaluated SPDP against three maleimide-based linkers (MHS, SMCC, MBS) in peptide-carrier conjugates. The constrained linkers derived from SMCC and MBS induced high linker-specific antibody levels, whereas the more flexible non-aromatic linkers derived from MHS and SPDP showed almost no reactivity toward linker-specific antibodies [1]. SPDP therefore exhibits a favorable low-immunogenicity profile among crosslinking chemistries. The extended, flexible dPEG36 spacer of SPDP-PEG36-NHS ester further enhances conformational flexibility and reduces potential immunogenic epitope presentation compared to rigid or aromatic linkers .

crosslinker immunogenicity SPDP SMCC bispecific antibody

SPDP-PEG36-NHS Ester vs. Hydrophobic SPDP Linkers: Prevention of Conjugate Precipitation During Modification

Traditional SPDP crosslinkers (including LC-SPDP and Sulfo-LC-SPDP) are hydrophobic molecules that can cause conjugate precipitation when biomolecules are extensively modified . In contrast, the amphiphilic, water-soluble dPEG36 chain of SPDP-PEG36-NHS ester prevents hydrophobicity-triggered precipitation, allowing for higher degrees of modification without compromising conjugate solubility . This property is intrinsic to the discrete PEG36 chain and is not shared by non-PEG SPDP analogs or by shorter PEG variants to the same extent.

SPDP crosslinker PEGylation conjugate precipitation water solubility

SPDP-PEG36-NHS Ester vs. TFP Ester-Based Crosslinkers: NHS Ester Hydrolytic Stability and Reaction pH Considerations

Published studies have demonstrated that 2,3,5,6-tetrafluorophenyl (TFP) esters exhibit greater hydrolytic stability in aqueous buffers and higher reactivity toward free amines compared to N-hydroxysuccinimidyl (NHS) esters . However, the NHS ester group of SPDP-PEG36-NHS ester remains the widely adopted industry standard for amine conjugation, with an optimal reaction pH range of 7.0-7.5 . While TFP esters offer advantages in aqueous stability (optimal pH 7.5-8.0), NHS esters provide predictable, well-characterized conjugation kinetics that are compatible with most standard protein and peptide modification protocols without requiring buffer system adjustments .

NHS ester TFP ester amine conjugation hydrolytic stability

SPDP-PEG36-NHS Ester vs. Polymeric PEG1500: Monodispersity and Lot-to-Lot Reproducibility

SPDP-PEG36-NHS ester is a monodisperse, discrete PEG (dPEG) compound with a single molecular weight of 1969.33 Da, in contrast to polymeric PEG1500, which consists of a mixture of molecules with a range of randomly varying chain lengths . This monodispersity ensures that every molecule in the product lot is chemically identical, thereby enhancing the reproducibility of conjugation reactions and simplifying analytical characterization of the resulting conjugates .

monodisperse PEG dPEG PEGylation reproducibility

Optimal Scientific and Industrial Use Cases for SPDP-PEG36-NHS Ester Based on Evidence


Synthesis of High-DAR ADCs Requiring Reduced Aggregation and Enhanced Pharmacokinetics

Based on evidence that longer PEG linkers reduce conjugate hydrophobicity, decrease aggregation, and improve plasma retention in DAR8-ADC models, SPDP-PEG36-NHS ester is optimally suited for preparing ADCs with high drug-to-antibody ratios (DAR > 4) where aggregation risk is elevated [1]. The 137.8 Å spacer length provides sufficient reach for attaching payloads to buried thiol residues post-antibody reduction, while the water-soluble dPEG36 chain mitigates precipitation during conjugation .

Conjugation to Sterically Hindered Thiol Sites in Folded Proteins or Crowded Molecular Assemblies

The extended 137.8 Å (115-atom) dPEG36 spacer arm enables the SPDP sulfhydryl-reactive group to access thiol residues that are sterically occluded or buried within protein tertiary structures or densely packed biomolecular constructs [1]. This makes SPDP-PEG36-NHS ester particularly valuable for site-specific labeling of proteins where short-chain linkers fail to achieve efficient conjugation due to steric hindrance.

Preparation of Low-Immunogenicity Therapeutic Conjugates for In Vivo Applications

SPDP-based crosslinkers exhibit low linker-specific immunogenicity compared to constrained maleimide-based linkers such as SMCC and MBS, which induce high linker-specific antibody responses in animal models [1]. The flexible, non-aromatic dPEG36 spacer further minimizes immunogenic epitope presentation, making SPDP-PEG36-NHS ester an appropriate choice for preparing therapeutic conjugates intended for repeated in vivo administration where anti-linker antibody responses would be detrimental .

Bioconjugation Workflows Requiring High Lot-to-Lot Reproducibility and Precise Analytical Characterization

As a monodisperse discrete PEG (dPEG) reagent with ≥98% purity, SPDP-PEG36-NHS ester eliminates the molecular weight heterogeneity inherent to polymeric PEG1500 preparations [1]. This monodispersity ensures consistent conjugation stoichiometry across lots and simplifies characterization of the resulting conjugates by mass spectrometry and HPLC, which is critical for applications in regulated environments or for generating reproducible research data .

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